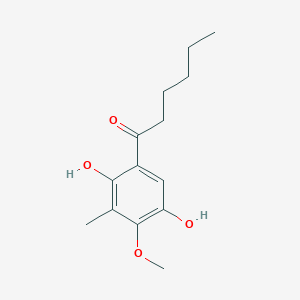
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one is an organic compound with a complex structure that includes hydroxyl, methoxy, and methyl groups attached to a phenyl ring, along with a hexanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 2,5-dihydroxy-4-methoxyacetophenone with a suitable hexyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2,5-Dihydroxy-4-methoxyacetophenone
Reagent: Hexyl halide (e.g., hexyl bromide)
Catalyst: Base (e.g., potassium carbonate)
Solvent: Anhydrous acetone
Reaction Conditions: Reflux for several hours
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit glutamate-induced cytotoxicity in hippocampal cells by modulating the activity of glutamate receptors and associated signaling pathways . This neuroprotective effect is of particular interest in the context of neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one can be compared with other similar compounds, such as:
2,5-Dihydroxy-4-methoxyacetophenone: Shares similar structural features but lacks the hexanone chain.
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one: Contains additional chloro substituents, which may alter its chemical properties and biological activity.
Propriétés
Numéro CAS |
647008-26-2 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
1-(2,5-dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one |
InChI |
InChI=1S/C14H20O4/c1-4-5-6-7-11(15)10-8-12(16)14(18-3)9(2)13(10)17/h8,16-17H,4-7H2,1-3H3 |
Clé InChI |
GJTLLZBOLIKGII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C1=CC(=C(C(=C1O)C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
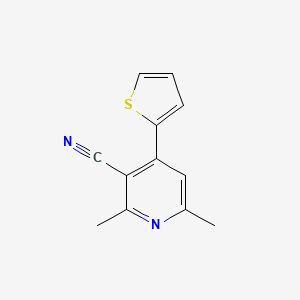
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
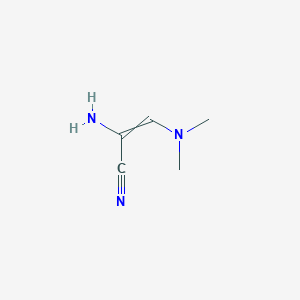
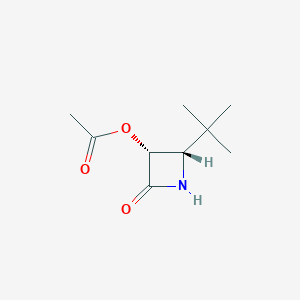


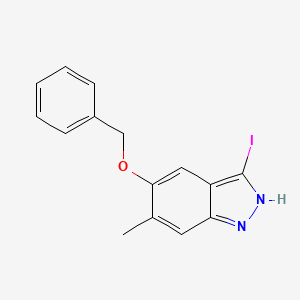

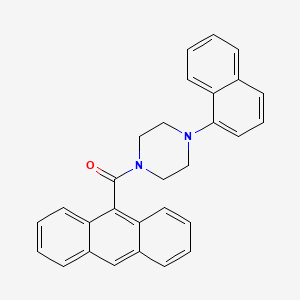
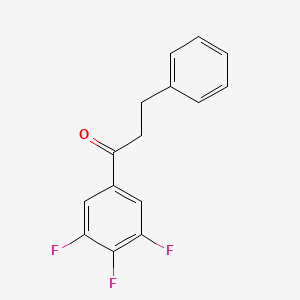
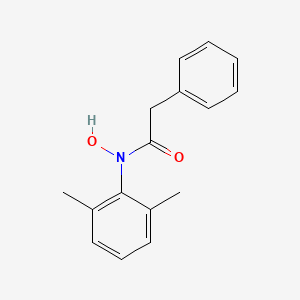
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)

